3-amino-3-(dimethylamino)prop-2-enenitrile physical and chemical properties
3-amino-3-(dimethylamino)prop-2-enenitrile physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-amino-3-(dimethylamino)prop-2-enenitrile. As a compound with a unique geminal diaminoalkene structure, it presents intriguing possibilities for synthetic chemistry and drug design. This document is structured to deliver not just data, but also to foster a deeper understanding of the causality behind its chemical behavior and potential applications.
Introduction and Structural Elucidation
3-amino-3-(dimethylamino)prop-2-enenitrile, with the CAS number 78972-75-5, is a fascinating molecule that is often subject to confusion with its structural isomer, 3-(dimethylamino)acrylonitrile. It is imperative to distinguish between these two compounds at the outset, as their chemical properties and reactivity profiles differ significantly.
The key structural difference lies in the substitution at the C3 position of the prop-2-enenitrile backbone. In 3-amino-3-(dimethylamino)prop-2-enenitrile, the C3 carbon is bonded to both a primary amine (-NH2) and a dimethylamino group (-N(CH3)2), creating a geminal diamine functionality on a double bond. In contrast, 3-(dimethylamino)acrylonitrile possesses only a dimethylamino group at the C3 position.
This structural variance is clearly reflected in their molecular formulas:
-
3-amino-3-(dimethylamino)prop-2-enenitrile: C₅H₉N₃
-
3-(dimethylamino)acrylonitrile: C₅H₈N₂
The presence of the additional primary amino group in the target molecule significantly influences its electronic properties, hydrogen bonding capabilities, and overall reactivity.
Figure 1. A comparison of the chemical structures of 3-amino-3-(dimethylamino)prop-2-enenitrile and its isomer, 3-(dimethylamino)acrylonitrile.
Physicochemical Properties
Experimental data for 3-amino-3-(dimethylamino)prop-2-enenitrile is not widely available in the current literature. The following table summarizes the available information, which primarily consists of predicted data from computational models. For comparative purposes, the experimentally determined properties of the more common isomer, trans-3-(dimethylamino)acrylonitrile, are also provided.
| Property | 3-amino-3-(dimethylamino)prop-2-enenitrile | trans-3-(dimethylamino)acrylonitrile |
| Molecular Formula | C₅H₉N₃[1] | C₅H₈N₂[2][3] |
| Molecular Weight | 111.15 g/mol | 96.13 g/mol [2][3] |
| CAS Number | 78972-75-5[4] | 35520-41-3[2] |
| Appearance | Not reported | Light yellow to brown liquid |
| Boiling Point | Not reported | 76-80 °C @ 0.3 mmHg[2] |
| Density | Not reported | 0.878 g/mL at 25 °C[2] |
| Refractive Index | Not reported | n20/D 1.533[2] |
| Solubility | Not reported | Soluble in methanol, ethanol, DCM, DMSO |
| Predicted XlogP | -0.1[1] | 0.5[3] |
Synthesis and Mechanistic Considerations
A definitive, peer-reviewed synthesis of 3-amino-3-(dimethylamino)prop-2-enenitrile has not been prominently reported. However, based on established principles of organic chemistry, a plausible synthetic route can be proposed. A likely approach would involve the reaction of a suitable precursor with ammonia or an ammonia equivalent.
One potential synthetic pathway could start from 3,3-bis(dimethylamino)acrylonitrile, if available, followed by a nucleophilic substitution of one dimethylamino group with ammonia. A more practical and likely route would involve the reaction of malononitrile with a dimethylformamide-derived acetal, followed by amination.
Proposed Synthetic Protocol:
-
Step 1: Formation of an Enamine Intermediate. The reaction of malononitrile with an excess of dimethylformamide dimethyl acetal (DMF-DMA) would likely lead to the formation of 2-(dimethylaminomethylene)malononitrile. This reaction proceeds through the initial formation of an aminal from the active methylene group of malononitrile, followed by the elimination of methanol.
-
Step 2: Nucleophilic Addition-Elimination. The resulting activated enamine can then be treated with ammonia. The ammonia would act as a nucleophile, attacking the electrophilic carbon of the enamine. This would be followed by the elimination of a dimethylamine molecule to yield the final product, 3-amino-3-(dimethylamino)prop-2-enenitrile.
Figure 2. A proposed two-step synthesis for 3-amino-3-(dimethylamino)prop-2-enenitrile.
Causality in Experimental Choices:
-
DMF-DMA as Reagent: Dimethylformamide dimethyl acetal is a common and effective reagent for the formylation of active methylene compounds, providing a reactive enamine intermediate.
-
Stepwise Addition: A stepwise approach, isolating the enamine intermediate before reacting with ammonia, may provide better control over the reaction and minimize side products.
-
Reaction Conditions: The reactions would likely be carried out in an aprotic solvent to prevent unwanted side reactions with the reactive intermediates. Temperature control would be crucial to manage the exothermicity of the reactions.
Reactivity and Potential Applications
The chemical reactivity of 3-amino-3-(dimethylamino)prop-2-enenitrile is dictated by the interplay of its functional groups: the electron-donating amino and dimethylamino groups, the electron-withdrawing nitrile group, and the carbon-carbon double bond.
Key Reactive Sites:
-
Nucleophilic Attack: The double bond is polarized, making the carbon atom adjacent to the nitrile group susceptible to nucleophilic attack.
-
Electrophilic Attack: The nitrogen atoms of the amino and dimethylamino groups possess lone pairs of electrons and can act as nucleophiles or bases.
-
Cyclization Reactions: The presence of multiple nucleophilic and electrophilic centers within the same molecule suggests a high potential for intramolecular cyclization reactions to form various heterocyclic systems.
Figure 3. A diagram illustrating the key nucleophilic and electrophilic centers in 3-amino-3-(dimethylamino)prop-2-enenitrile.
Potential Applications in Drug Development and Research:
-
Scaffold for Heterocyclic Synthesis: The molecule's functionality makes it an attractive starting material for the synthesis of a variety of nitrogen-containing heterocycles, which are prevalent in many pharmaceutical compounds.
-
Bioisosteric Replacement: The geminal diaminoalkene moiety could serve as a bioisostere for other functional groups in drug candidates, potentially improving pharmacokinetic or pharmacodynamic properties.
-
Chelating Agent: The presence of multiple nitrogen atoms suggests that this compound could act as a chelating agent for metal ions, which could have applications in areas such as catalysis or medical imaging.
Safety and Handling
While specific toxicity data for 3-amino-3-(dimethylamino)prop-2-enenitrile is limited, hazard classifications from notified C&L inventories are available.[4] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.
Hazard Classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation): Warning[4]
-
Skin Irritation: Warning[4]
-
Serious Eye Damage: Danger[4]
-
Specific Target Organ Toxicity (Single Exposure): Warning[4]
Recommended Handling Procedures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
3-amino-3-(dimethylamino)prop-2-enenitrile is a compound with significant untapped potential in the fields of organic synthesis and medicinal chemistry. While there is a notable scarcity of experimental data for this molecule, its unique structure provides a strong basis for predicting its chemical behavior and envisioning its applications. This guide has aimed to provide a comprehensive overview based on the available information and sound scientific principles, thereby serving as a valuable resource for researchers interested in exploring the chemistry of this intriguing molecule. Further experimental investigation into its synthesis, reactivity, and biological activity is highly encouraged to fully unlock its potential.
